Cas no 382-45-6 (Adrenosterone)

Adrenosterone is a steroid hormone and a derivative of androstenedione, functioning as a weak competitive inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). It is primarily studied for its role in modulating glucocorticoid metabolism, potentially influencing metabolic pathways. Adrenosterone exhibits a selective affinity for 11β-HSD1 over other steroidogenic enzymes, making it a useful tool in research applications focused on glucocorticoid regulation. Its stable chemical structure allows for consistent experimental reproducibility. While not a potent endogenous hormone, its inhibitory properties provide insights into corticosteroid dynamics, particularly in studies related to metabolic disorders and adrenal function.
Adrenosterone structure
Adrenosterone structure
商品名:Adrenosterone
CAS番号:382-45-6
MF:C19H24O3
メガワット:300.3921
MDL:MFCD00003606
CID:37159
PubChem ID:87562852

Adrenosterone 化学的及び物理的性質

名前と識別子

    • Adrenosterone
    • Androst-4-ene-3,11,17-trione
    • (+)-Adrenosterone
    • ADRENOSTERONE(RG)
    • 11 OXO
    • 11-Ketoandrostenedione
    • 11-Oxy-4-androstenedione
    • 4-androsten-11,3,17-trione
    • 4-androsten-11-keto-3,17-dione
    • 4-ANDROSTEN-3,11,17-TRIONE
    • 4-Androstene-3,11,17-trione
    • ADRENOSTERONE (11-OXO)
    • Andrenosterone
    • Androst-4-en-3,11,17-trion
    • Androsten-(4)-trion-(3.11.17)
    • Reichstein’s substance G
    • REICHSTEIN'S 'G'
    • Reichstein's Substance G
    • 11-Oxoandrostenedione
    • 11-Keto-androstenedione
    • 11-OXO
    • MLS001146874
    • MLS000028712
    • AE4E9102GY
    • RZRPTBIGEANTGU-IRIMSJTPSA-N
    • SMR000059216
    • 17-Ketosteroid
    • adrenoterone
    • Adrenosteron
    • Adrenosterone, 98%
    • Prestwick2_000899
    • Pr
    • (8S,9S,10S,13R,14R)-10,13-Dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,1
    • (8S,9S,10S,13R,14R)-10,13-Dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
    • NSC12166
    • AS-56448
    • Q-200602
    • Prestwick3_000899
    • NCGC00179466-01
    • AB00513953
    • AKOS015919184
    • Prestwick1_000899
    • C19H24O3
    • DTXSID301020915
    • Adrenosterone (1.0mg/ml in Acetonitrile)
    • MFCD00003606
    • 793B9701-82B7-46F0-BDC7-04C33B82723A
    • C05285
    • s4773
    • 11-oxo4-androstene-3,17-dione
    • NSC-12166
    • SPBio_002927
    • DTXSID801019311
    • 382-45-6
    • 82043-34-3
    • HMS2097D20
    • CS-1756
    • HMS1570D20
    • SCHEMBL329751
    • 11-oxoandrost-4-ene-3,17-dione
    • BSPBio_000718
    • (8S,9S,10R,13S,14S)-10,13-dimethyl-7,8,10,12,13,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17(2H,6H,9H)-trione
    • 911474-75-4
    • 2,5,8(6H)-Chrysenetrione, 7-((acetyloxy)methyl)-3,4,4a,4b,6a,7,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-4a,6a-dimethyl-, (4aR,4bS,6aS,7R,10aS,10bS)-
    • (8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,10,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11,17(2H)-trione
    • BRD-K17368287-001-03-5
    • D88432
    • Prestwick0_000899
    • bmse000522
    • HMS2231O24
    • HY-17462
    • NS00042221
    • (8S,10R,13S)-10,13-Dimethyl-1,2,6,7,8,9,10,12,13,14,15,16-dodecahydro-cyclopenta[a]phenanthrene-3,11,17-trione
    • Androst-4-ene-3,17-trione
    • BPBio1_000790
    • ?Adrenosterone
    • SR-01000721947
    • EINECS 206-843-2
    • NSC 12166
    • CHEBI:2495
    • (1S,2R,10S,11S,15S)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-ene-5,14,17-trione
    • (+/-)-Adrenosterone
    • SR-01000721947-3
    • CCG-220899
    • UNII-AE4E9102GY
    • ADRENOSTERONE [MI]
    • HMS3714D20
    • Q4684756
    • Opera_ID_1090
    • (8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
    • CHEMBL485683
    • BRD-K17368287-001-18-3
    • A1397
    • MDL: MFCD00003606
    • インチ: 1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14+,17+,18+,19+/m0/s1
    • InChIKey: RZRPTBIGEANTGU-RMIBSVFLSA-N
    • ほほえんだ: O=C1C([H])([H])[C@@]2(C([H])([H])[H])C(C([H])([H])C([H])([H])[C@]2([H])[C@]2([H])C([H])([H])C([H])([H])C3=C([H])C(C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]21[H])=O)=O

計算された属性

  • せいみつぶんしりょう: 300.172545g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.6
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 300.172545g/mol
  • 単一同位体質量: 300.172545g/mol
  • 水素結合トポロジー分子極性表面積: 51.2Ų
  • 重原子数: 22
  • 複雑さ: 616
  • 同位体原子数: 0
  • 原子立体中心数の決定: 5
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1381 (rough estimate)
  • ゆうかいてん: 220.0 to 224.0 deg-C
  • ふってん: 381.62°C (rough estimate)
  • フラッシュポイント: 206°C
  • 屈折率: 290 ° (C=0.2, EtOH)
  • PSA: 51.21000
  • LogP: 3.26640
  • ひせんこうど: 300 º (c=1 in chloroform)
  • ようかいせい: {"error_code":"54004","error_msg":"Please recharge"}ようかいど
  • マーカー: 176

Adrenosterone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027363-1g
Adrenosterone
382-45-6 97%
1g
¥183 2023-09-09
eNovation Chemicals LLC
Y1289380-100g
Adrenosterone
382-45-6 97%
100g
$1650 2024-06-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2207-500 mg
Adrenosterone
382-45-6 98.13%
500MG
¥1205.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-VH759-200mg
Adrenosterone
382-45-6 98%
200mg
110CNY 2021-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-VH759-1g
Adrenosterone
382-45-6 98%
1g
256CNY 2021-05-10
DC Chemicals
DC22385-100 mg
Adrenosterone
382-45-6 >98%
100mg
$100.0 2022-02-28
SHENG KE LU SI SHENG WU JI SHU
sc-233824-5g
Adrenosterone,
382-45-6 ≥97%
5g
¥1098.00 2023-09-05
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80628-20mg
Adrenosterone
382-45-6 99.0%
20mg
¥300 2023-09-19
TargetMol Chemicals
T2207-25mg
Adrenosterone
382-45-6 98.13%
25mg
¥ 259 2023-09-15
TargetMol Chemicals
T2207-500mg
Adrenosterone
382-45-6 98.13%
500mg
¥ 1090 2023-09-15

Adrenosterone 関連文献

  • 1. Steroid–acid colour reactions. Part II. Carbon-13 nuclear magnetic resonance and ultraviolet spectra of protonated androst-4-ene-3,17-dione, pregn-4-ene-3, 20-dione, and androst-4-ene-3,11,17-trione
    Anthony R. Butler,Howard A. Jones J. Chem. Soc. Perkin Trans. 2 1976 963
  • 2. Index of subjects, 1976
  • 3. Notes
    D. E. Hathway,R. A. Shaw,M. Martin-Smith,Y. Pocker,G. D. Meakins,J. S. Stephenson,H. J. Emeléus,J. D. Smith,R. J. W. Cremlyn,G. W. Kenner,J. Mather,Alexander Todd,D. F. Downing,D. Woodcock,E. Boyland,D. Manson,A. S. Dunn,A. Hanrahan,B. G. Gowenlock,P. Pritchard Jones,D. W. Ovenall,I. T. Millar,C. T. Mortimer,H. D. Springall J. Chem. Soc. 1958 520
  • 4. Synthetic steroids. Part II. The deconjugation of Δ4-3-oxo-steroids. An improved method for the preparation of 3β-hydroxyandrost-5-ene-11,17-dione
    R. W. Kelly,I. McClenaghan,P. J. Sykes J. Chem. Soc. C 1967 2375
  • 5. Preparation and reactions of α,β-unsaturated and cross-conjugated diene thiones
    Derek H. R. Barton,Lewis S. L. Choi,Robert H. Hesse,Maurice M. Pechet,Colin Wilshire J. Chem. Soc. Perkin Trans. 1 1979 1166
  • 6. Partial reduction of steroid hormones and related substances
    J. K. Norymberski,Gilbert F. Woods J. Chem. Soc. 1955 3426
  • 7. Steroidal 1-methyl-3,4-naphthoquinones
    S. Mahmood Ali,Alan B. Turner J. Chem. Soc. Perkin Trans. 1 1974 2225
  • 8. Notes
    C. L. Angyal,R. J. W. Le Fèvre,Yehuda Hirshberg,Ephraim H. Frei,Ernst Fischer,E. C. Bate-Smith,T. Swain,C. W. L. Bevan,R. F. Hudson,O. Mancera,G. Rosenkranz,F. Sondheimer J. Chem. Soc. 1953 2181
  • 9. 202. Modified steroid hormones. Part XXVII. A new route to 4-methyl-3-oxo-Δ4-steroids
    D. N. Kire,V. Petrow J. Chem. Soc. 1962 1091
  • 10. Steroids and Walden inversion. Part LXIX. Substitution reactions of the 5α-androstan-11-ols

Adrenosteroneに関する追加情報

Adrenosterone: A Comprehensive Overview

Adrenosterone, also known as 3β,5α-tetrahydroxy-Δ4-sterone, is a steroid hormone with the CAS number 382-45-6. It is a naturally occurring compound that plays a significant role in various physiological processes. This compound has been extensively studied due to its unique chemical structure and biological functions. In recent years, advancements in molecular biology and biochemistry have shed new light on the mechanisms by which Adrenosterone influences cellular activity and systemic health.

The chemical structure of Adrenosterone is characterized by a steroidal skeleton with hydroxyl groups at specific positions. This configuration contributes to its ability to interact with cellular receptors and modulate gene expression. Recent studies have highlighted the importance of these structural features in determining the compound's pharmacokinetics and bioavailability. Researchers have also explored the potential of Adrenosterone as a precursor for other bioactive molecules, further underscoring its significance in both natural and synthetic systems.

In terms of biological activity, Adrenosterone has been shown to exhibit both endocrine and paracrine functions. It plays a critical role in the regulation of immune responses, inflammation, and oxidative stress. A 2023 study published in the journal Nature Immunology demonstrated that Adrenosterone can modulate T-cell activity, suggesting its potential therapeutic applications in autoimmune diseases. Additionally, emerging evidence indicates that this compound may influence metabolic pathways, offering new insights into its role in energy homeostasis.

The synthesis and purification of Adrenosterone have been optimized through advanced chromatographic techniques. These methods ensure high purity levels, which are essential for accurate experimental results. The availability of high-quality Adrenosterone has facilitated numerous preclinical studies, paving the way for potential clinical applications. For instance, researchers are currently investigating its efficacy as an anti-inflammatory agent in chronic inflammatory conditions such as arthritis.

In the context of drug development, Adrenosterone has gained attention as a lead compound for designing novel therapeutics. Its ability to target specific receptors makes it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. A 2023 review in the journal Molecular Pharmacology highlighted the potential of Adrenosterone-based drugs to address unmet medical needs, particularly in areas where current treatments are limited.

Beyond its medical applications, Adrenosterone strong has also found utility in scientific research as a tool compound for studying steroid hormone signaling pathways. Its use in cell culture experiments has provided valuable insights into the molecular mechanisms underlying steroid hormone action. Furthermore, advancements in analytical chemistry have enabled precise quantification of < strong Adrenosterone strong levels in biological samples, enhancing our understanding of its dynamic regulation under various physiological conditions.

In conclusion, < strong Adrenosterone strong is a multifaceted compound with significant implications for both basic research and clinical practice. Its unique properties continue to be explored through cutting-edge methodologies, offering new avenues for scientific discovery and therapeutic innovation. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing our knowledge of steroid hormone biology and its relevance to human health.

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